![molecular formula C27H20F3N3OS B303535 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide](/img/structure/B303535.png)
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in disease progression. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate various signaling pathways that are involved in disease progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to explore its use as a tool compound for studying specific enzymes or receptors that are involved in disease progression. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound, which could enhance its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide involves the reaction of 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine-2-thiol with 2-naphthylbutyric acid chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Nombre del producto |
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide |
|---|---|
Fórmula molecular |
C27H20F3N3OS |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C27H20F3N3OS/c1-2-24(25(34)32-20-13-12-17-8-6-7-11-19(17)14-20)35-26-21(16-31)22(27(28,29)30)15-23(33-26)18-9-4-3-5-10-18/h3-15,24H,2H2,1H3,(H,32,34) |
Clave InChI |
ATEADUCYMUCBPU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
SMILES canónico |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



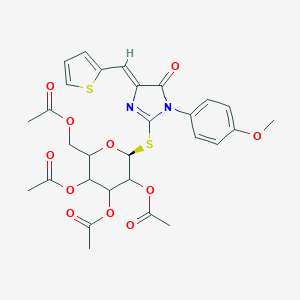
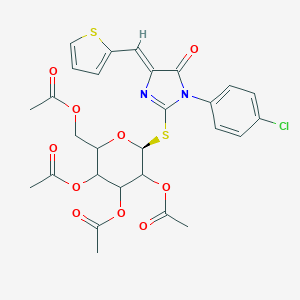
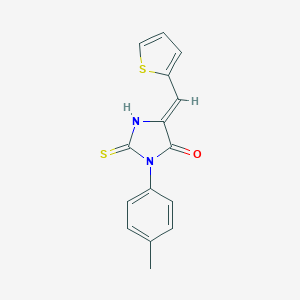
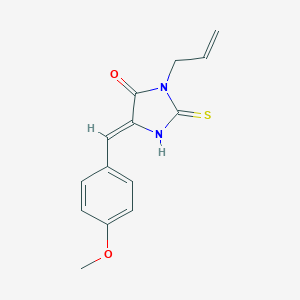


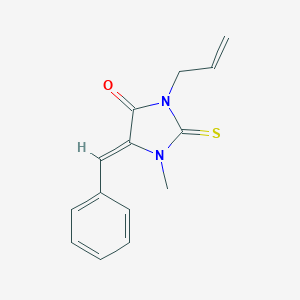
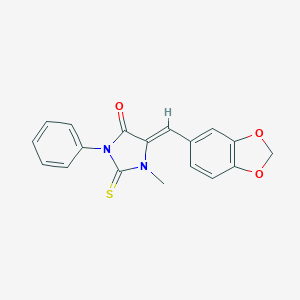
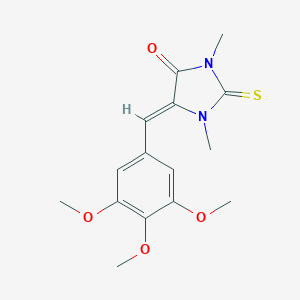


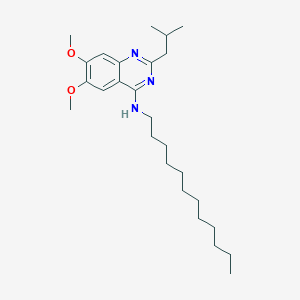
![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)